molecular formula C21H19FN4OS2 B2502661 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 1171988-57-0

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2502661
CAS No.: 1171988-57-0
M. Wt: 426.53
InChI Key: XAGCUAQPIOOQRW-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-fluorobenzo[d]thiazol-2-yl group, a phenylthio (sulfanyl) moiety, and a 2-(1H-pyrazol-1-yl)ethyl chain. The pyrazole ring contributes to hydrogen-bonding interactions, a common feature in pharmacologically active molecules .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(2-pyrazol-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS2/c22-17-8-4-9-18-20(17)24-21(29-18)26(14-13-25-12-5-11-23-25)19(27)10-15-28-16-6-2-1-3-7-16/h1-9,11-12H,10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGCUAQPIOOQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects against various diseases, including cancer, inflammation, and microbial infections.

Chemical Structure and Properties

The chemical formula of the compound is C21H19FN4OSC_{21}H_{19}FN_{4}OS, with a molecular weight of 394.5 g/mol. Its structure includes a pyrazole moiety, a fluorinated benzothiazole, and a phenylthio group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H19FN4OS
Molecular Weight394.5 g/mol
CAS Number1172410-38-6

Biological Activity Overview

Research indicates that compounds containing pyrazole and benzothiazole moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar compounds induce apoptosis in hepatoma cells through reactive oxygen species (ROS) generation and mitochondrial disruption .
  • Anti-inflammatory Effects : Certain derivatives have been identified as inhibitors of phosphodiesterase enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : The compound's structural components may contribute to its efficacy against bacterial and fungal strains. Research on thiazole derivatives indicates significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

1. Anticancer Studies

A study investigated the cytotoxic effects of related pyrazole compounds on Hep G2 cells. The findings revealed that these compounds could induce apoptosis through ROS accumulation, leading to mitochondrial membrane potential disruption and caspase activation .

CompoundIC50 (µM)Mechanism of Action
Pyrazole Derivative A15ROS-mediated apoptosis
Pyrazole Derivative B25Caspase activation

2. Anti-inflammatory Activity

In another study, thienopyrazole derivatives were evaluated for their ability to inhibit PDE7 activity. The results indicated a marked reduction in inflammatory markers in treated models, suggesting therapeutic potential for conditions like asthma and rheumatoid arthritis .

3. Antimicrobial Efficacy

Research on related benzothiazole derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Compound Tested
Staphylococcus aureus32Benzothiazole Derivative X
Escherichia coli64Benzothiazole Derivative Y

Scientific Research Applications

Biological Activities

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Interaction studies indicate its binding affinity to peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in metabolic regulation and cancer biology, with an EC50 value ranging from 215 nM to 5.45 μM.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections .
  • Neuroprotective Effects : The structural characteristics of the compound may allow it to target neuroprotective pathways, although specific studies are still needed to confirm this application.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the fluorobenzo[d]thiazole group , often requiring specific reagents and conditions to ensure high yield.
  • Final assembly involving the phenylthio group.

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro, indicating its potential as a lead compound in anticancer drug development .
  • Metabolic Disorders : Research focusing on PPARγ agonists has revealed that compounds similar to this compound can improve insulin sensitivity and reduce inflammation, suggesting applications in diabetes management .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Key Substituents/Features Molecular Formula Molecular Weight Notable Properties/Applications
Target Compound 4-fluorobenzo[d]thiazole, phenylthio, pyrazole-ethyl C19H18FN3OS2 (hypothetical) ~395.5 Enhanced lipophilicity, kinase inhibition potential
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamide Oxadiazole, amino-thiazole, sulfanyl C15H14N6O2S2 386.4 Antimicrobial activity, rigid heterocyclic backbone
2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide Thiophene, methylphenoxy, pyrazole C17H17N3O2S 343.4 Flavoring agent, high purity (≥99%)
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide Thiophen-3-yl, fluorobenzyl, oxalamide C18H17FN4O2S 372.4 Moderate solubility, neuroprotective potential
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide Benzooxazole, pyrrolidine, methylthiophenyl C22H25N3O2S 395.5 High molecular weight, CNS-targeting design

Pharmacological and Physicochemical Properties

  • Fluorination Effects: The target compound’s 4-fluorobenzo[d]thiazole group likely improves membrane permeability compared to non-fluorinated analogs like the benzooxazole in . Fluorine’s electronegativity also stabilizes aromatic interactions in target binding .
  • Thioether vs.
  • Heterocyclic Diversity : The pyrazole-ethyl chain in the target compound offers conformational flexibility absent in rigid oxadiazole-based analogs (e.g., ), which may affect binding kinetics .

Research Findings and Gaps

  • Biological Activity : While pyrazole-thiazole hybrids (e.g., ) exhibit kinase inhibition, the target compound’s fluorobenzo[d]thiazole core may enhance selectivity for specific kinase isoforms. Preliminary docking studies suggest strong interactions with ATP-binding pockets .
  • Stability and Metabolism : The phenylthio group may resist oxidative metabolism better than thiophene or oxyether analogs (e.g., ), though in vivo studies are lacking.
  • Data Limitations : Physical properties (e.g., melting point, solubility) for the target compound are unreported, unlike the high-purity (>99%) analogs in .

Q & A

Basic Questions

Q. What are the key synthetic steps and characterization methods for this compound?

  • Synthesis : The compound is typically synthesized via multi-step reactions involving:

  • Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones (e.g., cyclopropyl hydrazine and thiophenyl ketone under acidic/basic conditions) .
  • Thioether linkage formation using 4-fluorobenzo[d]thiazol-2-amine and thiophenol derivatives in solvents like dichloromethane or acetonitrile, with triethylamine as a catalyst .
  • Final amidation under reflux conditions with coupling agents like EDC/HOBt .
    • Characterization :
  • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) for molecular weight validation .
  • HPLC for purity assessment (>95% recommended for pharmacological studies) .

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H and ¹³C NMR : Essential for confirming the presence of the fluorobenzo[d]thiazol group (e.g., aromatic protons at δ 7.2–8.1 ppm) and the pyrazole NH signal (δ ~12 ppm) .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
  • X-ray Crystallography : Resolves bond angles/lengths using SHELX programs, though limited to crystalline derivatives .

Advanced Questions

Q. How can researchers address contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-fluorobenzo[d]thiazol with 4-methoxyphenyl) to isolate pharmacophores .
  • Targeted Assays : Use enzyme-specific assays (e.g., COX-1/2 inhibition for anti-inflammatory activity) to clarify mechanisms, as seen in related thiazole-acetamide derivatives .
  • In Vivo Models : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in rodent models to reconcile discrepancies between in vitro and in vivo efficacy .

Q. What computational strategies predict binding affinity to biological targets?

  • Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., EGFR kinase), leveraging crystallographic data from similar benzothiazole derivatives .
  • MD Simulations : Assess binding stability over 100+ ns trajectories to prioritize derivatives with low RMSD values .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity to optimize lead compounds .

Q. How does the fluorobenzo[d]thiazol group influence pharmacokinetics?

  • Lipophilicity : The 4-fluoro substituent increases logP, enhancing blood-brain barrier permeability but potentially reducing aqueous solubility .
  • Metabolic Stability : Fluorine reduces oxidative metabolism in hepatic microsomal assays, as observed in analogs like N-(4-fluorobenzo[d]thiazol-2-yl)acetamide .
  • Target Selectivity : The benzo[d]thiazol moiety enhances affinity for kinases (e.g., BRAF V600E) compared to non-fluorinated analogs .

Q. What strategies optimize reaction yields for pyrazole-ethyl intermediates?

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates during cyclization .
  • Catalysis : Employ Pd(OAc)₂ for Suzuki couplings to attach aryl groups to the pyrazole core .
  • Temperature Control : Maintain 0–5°C during nitration steps to avoid byproducts .

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